molecular formula C19H19BrN4O3S B12033431 2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

Cat. No.: B12033431
M. Wt: 463.4 g/mol
InChI Key: ZBGDKTLLRVJFNJ-UFFVCSGVSA-N
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Description

2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a triazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromine and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((E)-{[3-hydroxyphenyl]imino}methyl)phenol
  • 4-Bromo-2-((E)-{[4’-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]imino}methyl)phenol

Uniqueness

2-Bromo-4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H19BrN4O3S

Molecular Weight

463.4 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19BrN4O3S/c1-11(2)27-14-6-4-5-13(9-14)18-22-23-19(28)24(18)21-10-12-7-15(20)17(25)16(8-12)26-3/h4-11,25H,1-3H3,(H,23,28)/b21-10+

InChI Key

ZBGDKTLLRVJFNJ-UFFVCSGVSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

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